Ethyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:
- Position 4: A 4-ethoxyphenyl group, contributing electron-donating effects via the ethoxy moiety.
- Position 2: A ketone group (2-oxo), common in Biginelli-type pyrimidines, which are often synthesized via multicomponent reactions involving aldehydes, urea/thiourea, and β-ketoesters .
This compound’s structural uniqueness lies in its combination of a sulfonylmethyl group and ethoxyphenyl substituents, which may influence its physicochemical properties and biological activity compared to simpler analogs.
Properties
IUPAC Name |
ethyl 6-(benzenesulfonylmethyl)-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-3-29-16-12-10-15(11-13-16)20-19(21(25)30-4-2)18(23-22(26)24-20)14-31(27,28)17-8-6-5-7-9-17/h5-13,20H,3-4,14H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCNAGMPDZBJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target compound is a tetrahydropyrimidine derivative characterized by a 4-ethoxyphenyl substituent at position 4, a benzenesulfonylmethyl group at position 6, and an ethyl carboxylate moiety at position 5. The synthesis proceeds via two principal stages:
- Core Formation : Utilization of the Biginelli reaction to assemble the tetrahydropyrimidine scaffold.
- Post-Functionalization : Introduction of the benzenesulfonylmethyl group via nucleophilic substitution or radical-mediated bromination.
Core Synthesis via Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent condensation, is employed to construct the tetrahydropyrimidine core. This method involves the acid-catalyzed cyclization of ethyl acetoacetate (β-keto ester), 4-ethoxybenzaldehyde (aromatic aldehyde), and urea (or thiourea).
Reaction Conditions and Optimization
- Catalyst : Para-toluenesulfonic acid (p-TsOH) in ethanol.
- Temperature : Reflux conditions (78–80°C).
- Time : 6–8 hours, monitored by TLC for completion.
- Yield : 70–85% under optimized conditions.
The reaction proceeds via the formation of an acyliminium intermediate, followed by nucleophilic attack of the β-keto ester and cyclodehydration. The product, Ethyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, serves as the precursor for subsequent functionalization.
Table 1: Biginelli Reaction Optimization Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst (p-TsOH) | 10 mol% | Maximizes rate |
| Solvent | Ethanol | Enhances solubility |
| Temperature | 78–80°C | Accelerates cyclization |
| Reaction Time | 6–8 h | Prevents decomposition |
Introduction of the Benzenesulfonylmethyl Group
The 6-methyl group of the tetrahydropyrimidine core undergoes bromination followed by nucleophilic substitution with benzenesulfinate to introduce the benzenesulfonylmethyl moiety.
Bromination of the 6-Methyl Group
- Reagent : N-Bromosuccinimide (NBS) under radical initiation.
- Conditions : Azobisisobutyronitrile (AIBN) in carbon tetrachloride, 80°C, 4–6 h.
- Yield : 60–75%.
This step generates Ethyl 4-(4-ethoxyphenyl)-6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a key intermediate for sulfonation.
Nucleophilic Substitution with Benzenesulfinate
- Reagent : Sodium benzenesulfinate (PhSO₂Na) in DMF.
- Conditions : 90°C, 12 h, inert atmosphere.
- Yield : 50–65%.
The bromomethyl group is displaced by the benzenesulfinate ion, yielding the target compound. Mechanistically, this proceeds via an SN2 pathway, facilitated by the polar aprotic solvent.
Table 2: Sulfonation Reaction Parameters
| Parameter | Value/Range | Role |
|---|---|---|
| Solvent | DMF | Stabilizes transition state |
| Temperature | 90°C | Accelerates substitution |
| Reaction Time | 12 h | Ensures complete conversion |
Spectroscopic Characterization
The final product is validated using advanced spectroscopic techniques:
Infrared (IR) Spectroscopy
Mechanistic Considerations
The regioselectivity of the bromination step is attributed to the stability of the tertiary carbon radical intermediate. Subsequent substitution favors the benzenesulfinate ion due to its strong nucleophilicity and the polar aprotic environment. Side reactions, such as over-bromination or elimination, are mitigated by controlled stoichiometry and reaction time.
Comparative Analysis of Methodologies
Alternative routes, such as direct incorporation of a pre-sulfonated β-keto ester, were explored but deemed less efficient due to synthetic complexity and lower yields. The described two-step protocol balances practicality and scalability, aligning with industrial pharmaceutical synthesis standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant anticancer properties. Research has shown that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The sulfonamide moiety in the compound is believed to enhance its biological activity by facilitating interactions with target proteins involved in cancer progression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies suggest that the ethoxyphenyl group may contribute to the inhibition of bacterial growth. This aspect is particularly relevant in the development of new antibiotics as resistance to existing drugs becomes more prevalent. The efficacy of this compound against specific strains of bacteria has been documented, showing promise for future therapeutic applications .
Enzyme Inhibition
This compound has been studied as a potential inhibitor of various enzymes. For example, it has shown potential in inhibiting certain kinases involved in signaling pathways related to cancer and inflammation. This inhibition could lead to the development of targeted therapies that minimize side effects associated with traditional chemotherapeutics .
Drug Formulation
In pharmaceutical applications, the compound's solubility and stability are critical for effective drug formulation. Studies have focused on optimizing these properties to enhance bioavailability when administered orally. Formulation strategies include the use of nanoparticles and liposomes to improve delivery efficiency and therapeutic outcomes .
Combination Therapies
There is ongoing research into the use of this compound in combination therapies. Its ability to synergize with existing drugs could lead to more effective treatment regimens for diseases such as cancer and bacterial infections. Clinical trials are being designed to evaluate these combinations for enhanced efficacy and reduced toxicity .
Synthesis of Polymers
In material sciences, this compound can serve as a building block for synthesizing novel polymers with specific properties. The incorporation of sulfonamide groups into polymer matrices can impart unique characteristics such as increased thermal stability and improved mechanical properties. Research is being conducted to explore these materials for applications in coatings and composites .
Nanotechnology Applications
The compound's structural features make it suitable for nanotechnology applications. Its ability to form complexes with metals can be utilized in creating nanomaterials with tailored electronic properties. These materials have potential applications in sensors and electronic devices .
Mechanism of Action
The mechanism of action of ethyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The tetrahydropyrimidine ring can also play a role in binding to specific proteins or nucleic acids, affecting cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their differences from the target compound:
Physicochemical and Crystallographic Properties
- Solubility : The target compound’s benzenesulfonylmethyl group likely reduces aqueous solubility compared to methyl or thioxo analogs (e.g., ’s methoxyphenyl derivative) .
- Crystal Packing :
Research Findings and Implications
- Structural Activity Relationships (SAR) :
- Synthetic Optimization : Bromomethyl intermediates () are critical for introducing diverse functional groups at position 6.
Biological Activity
Ethyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of considerable interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, including antioxidant properties, anti-diabetic effects, and cytotoxicity against cancer cell lines.
- Molecular Formula : C21H22N2O5S
- Molecular Weight : 414.47 g/mol
- CAS Number : 902277-65-0
Biological Activity Overview
Recent studies have highlighted the compound's diverse biological activities, which can be categorized into several key areas:
1. Antioxidant Activity
The compound has been evaluated for its radical scavenging ability. In a study assessing various tetrahydropyrimidine derivatives, it was found that compounds with structural similarities to this compound exhibited significant antioxidant activity. The IC50 values for radical scavenging ranged from 6.261 µM to 2358 µM across different derivatives .
2. Anti-Diabetic Activity
The compound was also tested for its inhibitory effects on alpha-amylase, an enzyme involved in carbohydrate digestion. The results indicated that certain derivatives showed IC50 values between 6.539 µM and 11.27 µM, demonstrating effective inhibition compared to standard drugs . This suggests potential utility in managing postprandial hyperglycemia.
3. Cytotoxicity Against Cancer Cell Lines
Cytotoxicity assays conducted on the HepG2 cell line revealed that the compound possesses moderate to high cytotoxic effects, with IC50 values ranging from 5.351 µg/mL to 18.69 µg/mL . Such findings indicate its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Sulfonyl Group : Enhances solubility and may contribute to biological interactions.
- Ethoxy Phenyl Ring : Influences lipophilicity and interaction with biological targets.
- Pyrimidine Core : Provides a scaffold for various substitutions that modulate activity.
Case Studies
Several case studies have been documented regarding the biological efficacy of similar compounds:
- Study on Antioxidant Properties :
- Inhibition of Alpha-Amylase :
- Cytotoxicity Evaluation :
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted aldehydes (e.g., 4-ethoxybenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) and urea derivatives under acidic conditions (e.g., HCl or trifluoroacetic acid) to form the tetrahydropyrimidine core. Subsequent sulfonylation using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the benzenesulfonylmethyl group.
- Key conditions :
- Step 1 : Cyclocondensation at reflux (80–100°C) in ethanol or dichloromethane .
- Step 2 : Sulfonylation at 0–25°C in anhydrous dichloromethane with slow addition of sulfonyl chloride .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing intermediates and final products?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry and substituent integration. For example, the 4-ethoxyphenyl group shows characteristic aromatic proton splitting patterns (~6.8–7.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced: How can crystallographic software (e.g., SHELX, ORTEP) resolve disorder in electron density maps for structural validation?
- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
- SHELX refinement :
- ORTEP visualization : Generate thermal ellipsoid plots to visualize atomic displacement and validate refined structures against residual density maps .
Advanced: How can researchers address low yields or impurities during the sulfonylation step?
- Controlled reagent addition : Add benzenesulfonyl chloride dropwise under nitrogen to prevent side reactions (e.g., hydrolysis) .
- Temperature optimization : Maintain reaction temperatures below 25°C to suppress competing ester hydrolysis .
- Workup strategies : Use aqueous sodium bicarbonate washes to remove unreacted sulfonyl chloride, followed by drying over anhydrous MgSO .
Advanced: What computational methods predict the compound’s biological activity and binding interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like thymidine phosphorylase. For example, the benzenesulfonyl group may form π-π stacking with aromatic residues in the active site .
- DFT calculations : Perform B3LYP/6-31G(d) optimizations to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental redox behavior .
Basic: How do substituents (e.g., benzenesulfonyl, ethoxyphenyl) influence physicochemical properties?
- Lipophilicity : The ethoxyphenyl group increases logP (measured via HPLC retention times), enhancing membrane permeability .
- Solubility : Benzenesulfonyl substitution reduces aqueous solubility but improves crystallinity for SC-XRD analysis .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C, attributed to the sulfonyl group’s electron-withdrawing effects .
Advanced: How can contradictory biological activity data across studies be resolved?
- Dose-response validation : Repeat assays (e.g., enzyme inhibition) with standardized concentrations (IC values) and controls to rule out batch variability .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Structural analogs : Compare activity of derivatives lacking the benzenesulfonyl group to isolate its contribution to target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
